N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-2-28-17-7-9-18(10-8-17)30(26,27)22-12-11-16-13-29-20-23-19(24-25(16)20)14-3-5-15(21)6-4-14/h3-10,13,22H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJYHOSZDUMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazolo-Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazolo-thiazole ring. This can be achieved through the reaction of 4-chlorophenyl hydrazine with a thioamide under acidic conditions.
Ethylation: The next step involves the ethylation of the triazolo-thiazole intermediate using ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonation: The final step is the sulfonation of the ethylated product with 4-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
- The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets such as enzymes and receptors. The presence of the triazole and thiazole rings contributes to its biological activity, making it a candidate for drug development against various diseases.
Antimicrobial Activity
- Research indicates that compounds with triazole and thiazole moieties exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide may possess similar effects .
Anti-inflammatory and Antitumor Properties
- There is growing interest in the anti-inflammatory and antitumor properties of sulfonamide derivatives. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and modulate inflammatory responses in preclinical studies .
Material Science
Development of Advanced Materials
- The compound's unique electronic and optical properties make it suitable for applications in material science. It can be utilized in the synthesis of advanced materials for electronics or photonics due to its ability to form stable complexes with metals or other organic molecules .
Polymer Science
- This compound can serve as a functional monomer in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .
Biological Research
Target Interaction Studies
- The compound is studied for its interactions with various biological targets. Understanding these interactions can provide insights into its mechanism of action and help identify potential therapeutic pathways .
Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. This characteristic is crucial for drug design aimed at modulating enzyme activity in pathological conditions .
Industrial Applications
Synthesis of Complex Organic Molecules
- In industrial chemistry, this compound can be used as a building block for synthesizing more complex organic compounds. Its diverse functional groups allow for various chemical transformations .
Catalysis
- The compound may also serve as a catalyst in specific chemical reactions due to its ability to stabilize transition states or activate substrates through coordination chemistry .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Therapeutic agent development | Targeting diseases effectively |
| Antimicrobial activity | Inhibiting bacterial and fungal growth | |
| Anti-inflammatory/antitumor properties | Modulating inflammation and cancer growth | |
| Material Science | Development of advanced materials | Enhanced electronic and optical properties |
| Polymer science | Improved mechanical properties | |
| Biological Research | Target interaction studies | Insights into mechanisms of action |
| Enzyme inhibition | Potential therapeutic pathways | |
| Industrial Applications | Synthesis of complex organic molecules | Versatile building block |
| Catalysis | Efficient chemical transformations |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazolothiazole Derivatives
Table 1: Substituent Modifications in Triazolothiazole-Based Compounds
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorophenyl group (target compound) enhances electrophilicity compared to 4-fluorophenyl () or 4-methylphenyl (). This may influence binding affinity in biological targets .
- The 4-ethoxy group in the sulfonamide moiety (target) provides steric bulk and moderate electron donation, contrasting with simpler acetamide or ethanediamide substituents in analogs .
Pyridazine-containing analogs may exhibit altered solubility or metabolic stability .
Key Observations :
- The target compound’s sulfonamide group (νS=O at ~1350 cm⁻¹) is distinct from acetamide derivatives (νC=O at ~1680 cm⁻¹), impacting both reactivity and intermolecular interactions .
- Tautomerism in triazolothiazoles (e.g., thione vs. thiol forms) is absent in pyridazine analogs, affecting stability under physiological conditions .
Biological Activity
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a triazole ring with a thiazole moiety, contributing to its pharmacological properties.
Structural Characteristics
The compound's structure can be described as follows:
- Triazole and Thiazole Fusion : The fusion of these rings enhances the biological activity by providing multiple sites for interaction with biological targets.
- Substituents : The presence of a 4-chlorophenyl group and an ethoxybenzene sulfonamide moiety contributes to its chemical reactivity and biological efficacy.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound's structural features allow it to inhibit various bacterial strains effectively. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
These findings suggest that similar compounds can target both drug-sensitive and drug-resistant bacteria effectively .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways has been documented.
- Cell Lines Tested : Various cancer cell lines have been used to assess the efficacy of the compound, showing promising results compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Triazole-based compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
Several case studies have highlighted the biological activity of related triazole compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that triazolo-thiazole derivatives exhibited potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the side chains could enhance activity .
- Anticancer Evaluation : Another research effort focused on the synthesis and evaluation of triazole derivatives against various cancer cell lines. Results indicated that specific modifications led to significant increases in cytotoxicity compared to existing treatments .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : Binding to receptors involved in inflammatory responses or cell signaling pathways is also a potential mechanism.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
The synthesis involves multi-step reactions, starting with the formation of the triazolo-thiazole core via cyclization of substituted thiosemicarbazides, followed by alkylation and sulfonamide coupling. Key steps include using catalysts like p-toluenesulfonic acid for cyclization and controlling temperature (70–90°C) for amide bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity validation requires HPLC (≥95% purity) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s stability under experimental conditions be assessed?
Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to monitor phase transitions. Accelerated stability testing under varying pH (3–9), humidity (40–80% RH), and light exposure can identify degradation pathways. Use LC-MS to detect degradation products, particularly sulfonamide hydrolysis or triazolo-thiazole ring oxidation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) are recommended due to the sulfonamide group’s known role in binding zinc ions in enzymatic active sites. Cell-based assays (e.g., MTT for cytotoxicity) using cancer cell lines (e.g., MCF-7 or HeLa) can evaluate antiproliferative activity. Include positive controls like acetazolamide for enzyme assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design derivatives by modifying:
- Sulfonamide substituents : Replace the 4-ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
- Triazolo-thiazole core : Introduce halogen substituents (e.g., fluorine) at the 4-chlorophenyl position to enhance lipophilicity . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like carbonic anhydrase IX. Validate predictions with surface plasmon resonance (SPR) for kinetic binding analysis .
Q. What computational methods can predict metabolic pathways and toxicity?
Apply in silico tools:
- ADMET Prediction : Use SwissADME to estimate permeability, cytochrome P450 interactions, and bioavailability.
- Metabolite Identification : Employ GLORYx for phase I/II metabolism prediction, focusing on sulfonamide cleavage or thiazole ring oxidation . Cross-validate with in vitro hepatocyte models (e.g., HepG2 cells) to confirm metabolite formation .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, serum concentration). Standardize protocols:
- Enzyme assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and pre-incubate enzymes with the compound for 30 minutes.
- Cell viability : Normalize cell density (e.g., 10,000 cells/well) and exposure time (48–72 hours). Perform meta-analysis of existing data using tools like RevMan to identify outliers and confounders .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.
- Prodrug design : Convert the sulfonamide to a methyl ester prodrug for enhanced membrane permeability. Assess pharmacokinetics in rodent models via intravenous/oral administration, measuring plasma half-life and AUC using LC-MS/MS .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Process intensification : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation.
- Catalyst screening : Test palladium on carbon (Pd/C) or nickel catalysts for Suzuki-Miyaura coupling of aryl halides. Monitor reaction progress in real-time with inline FTIR spectroscopy .
Q. What analytical techniques validate target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
